molecular formula C21H22N4O8 B1142743 3-Hydroxy Nevirapine 3-O-β-D-Glucuronide CAS No. 245500-93-0

3-Hydroxy Nevirapine 3-O-β-D-Glucuronide

Cat. No.: B1142743
CAS No.: 245500-93-0
M. Wt: 458.4 g/mol
InChI Key: NDHKVQJGORCCLP-KUSYAZKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is a significant metabolite of Nevirapine, an antiretroviral agent used in the treatment of HIV-1 infection. This compound is crucial for monitoring drug clearance and understanding the metabolic pathways of Nevirapine . It has a molecular formula of C21H22N4O8 and a molecular weight of 458.42 .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is synthesized through the glucuronidation of 3-Hydroxy Nevirapine. This process involves the conjugation of glucuronic acid to the hydroxyl group of 3-Hydroxy Nevirapine. The reaction typically requires the presence of uridine diphosphate-glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and enzyme concentration to maximize yield and purity. The compound is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure it meets the required standards .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy Nevirapine 3-O-β-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction enhances the compound’s solubility and facilitates its excretion from the body .

Common Reagents and Conditions

The glucuronidation reaction involves UDPGA as the glucuronic acid donor and UGT as the catalyst. The reaction is typically carried out in an aqueous medium at physiological pH and temperature .

Major Products Formed

The major product formed from the glucuronidation of 3-Hydroxy Nevirapine is this compound itself. This compound is more water-soluble than its precursor, facilitating its excretion .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is unique due to its specific role in the metabolism of Nevirapine, an important antiretroviral drug. Its formation and excretion are crucial for understanding the pharmacokinetics and safety profile of Nevirapine .

Properties

CAS No.

245500-93-0

Molecular Formula

C21H22N4O8

Molecular Weight

458.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H22N4O8/c1-8-11(32-21-15(28)13(26)14(27)16(33-21)20(30)31)7-23-18-12(8)24-19(29)10-3-2-6-22-17(10)25(18)9-4-5-9/h2-3,6-7,9,13-16,21,26-28H,4-5H2,1H3,(H,24,29)(H,30,31)/t13-,14-,15+,16-,21+/m0/s1

InChI Key

NDHKVQJGORCCLP-KUSYAZKWSA-N

Isomeric SMILES

CC1=C2C(=NC=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N(C4=C(C=CC=N4)C(=O)N2)C5CC5

Canonical SMILES

CC1=C2C(=NC=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)N(C4=C(C=CC=N4)C(=O)N2)C5CC5

Synonyms

11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-3-yl β-D-Glucopyranosiduronic Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.